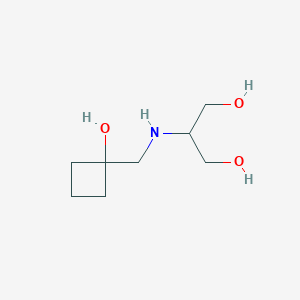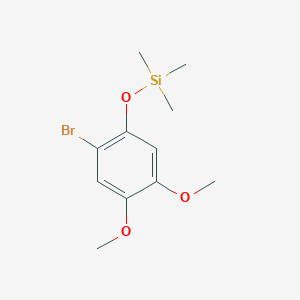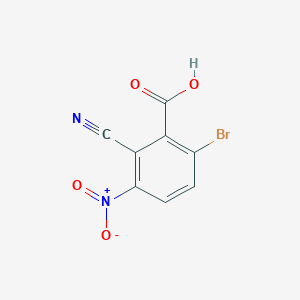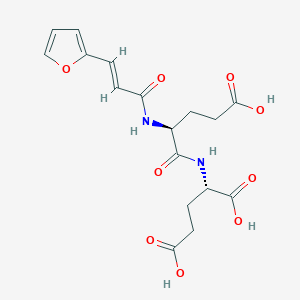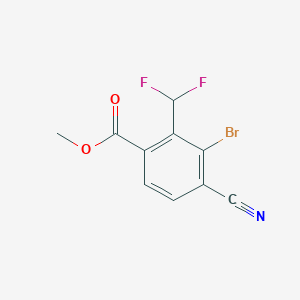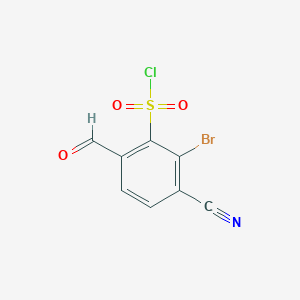
2-羟基苯甲醛缩氨基脲
描述
Salicylaldehyde semicarbazone is a compound with the molecular formula C8H9N3O2 . It is a derivative of semicarbazone and salicylaldehyde . It has been the subject of various studies due to its versatile biological activities .
Synthesis Analysis
Salicylaldehyde semicarbazone and its Cu (II) complex have been synthesized and characterized by a range of physicochemical methods . The complex is monomeric and the copper atom is four coordinated in a square planar geometry . The cytotoxicities of a series of salicylaldehyde semicarbazones and their Cu (II) complexes were enhanced following complexation to copper .Molecular Structure Analysis
The molecular structure of Salicylaldehyde semicarbazone has been analyzed and confirmed by Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H NMR), and 13C NMR spectra . The structure is also available in 2D and 3D conformers .Chemical Reactions Analysis
The cytotoxicity of the series of salicylaldehyde semicarbazone derivatives and their corresponding Cu(II) complexes, as well as cisplatin, against the MOLT-4, MCF-7, A-549, SK-II, and benign fibroblasts from human foreskin were determined using the MTT assay .Physical And Chemical Properties Analysis
The physical and chemical properties of Salicylaldehyde semicarbazone include a molecular weight of 179.18 g/mol . More detailed properties are not available in the papers retrieved.科学研究应用
腙衍生物的合成
2-羟基苯甲醛缩氨基脲用于合成腙衍生物,这些衍生物在药物化学中很重要,因为它们具有广泛的生物活性。 这些活性包括抗炎和镇痛特性,使其在药物开发中具有价值 .
抑制组织蛋白酶 B
该化合物已被评估其对组织蛋白酶 B 的抑制效果,组织蛋白酶 B 是一种溶酶体半胱氨酸蛋白酶,参与各种生理和病理过程。 缩氨基脲,包括 2-羟基苯甲醛缩氨基脲,已显示出作为竞争性抑制剂的潜力,这在癌症治疗策略中可能很重要 .
抗菌活性
研究表明,缩氨基脲衍生物具有抗菌特性。 这些衍生物的一锅法合成,包括 2-羟基苯甲醛缩氨基脲,已经产生了对假单胞菌属和金黄色葡萄球菌等细菌菌株具有活性的化合物 .
配位化学中的螯合配体
缩氨基脲由于其氮和氧原子而充当螯合配体。它们与各种金属形成配合物,表现出多种生物活性。 例如,水杨醛缩氨基脲与铜和钒等金属的配合物已显示出抗癌活性 .
抗氧化特性
缩氨基脲衍生物的抗氧化活性是另一个值得关注的领域。这些化合物可以清除自由基,这有利于预防氧化应激相关疾病。 特别是水杨醛缩氨基脲的金属配合物已被研究其抗氧化能力 .
有机腐蚀抑制剂
缩氨基脲衍生物,包括 2-羟基苯甲醛缩氨基脲,已被用作有机腐蚀抑制剂。 它们与金属形成配合物的能力可以防止腐蚀,使其在工业应用中很有用 .
安全和危害
未来方向
作用机制
Target of Action
2-Hydroxybenzaldehyde semicarbazone, also known as Salicylaldehyde semicarbazone, is a derivative of imines formed by a condensation reaction between a ketone or aldehyde and semicarbazide . The primary targets of 2-Hydroxybenzaldehyde semicarbazone are aldehydes and ketones .
Mode of Action
The interaction of 2-Hydroxybenzaldehyde semicarbazone with its targets involves a nucleophilic reaction. The oxygen atom acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The biochemical pathways affected by 2-Hydroxybenzaldehyde semicarbazone involve the reactions of aldehydes and ketones. As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone, a principle known as Le Châtelier’s Principle .
Result of Action
The molecular and cellular effects of 2-Hydroxybenzaldehyde semicarbazone’s action result in the formation of oximes or hydrazones . These compounds have been known to have anti-viral and anti-cancer activity, usually mediated through binding to copper or iron in cells .
生化分析
Biochemical Properties
Salicylaldehyde, semicarbazone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to form complexes with copper(II) ions, enhancing its cytotoxic effects against cancer cells . The compound interacts with enzymes such as superoxide dismutase and catalase, potentially altering their activity and contributing to its overall biochemical effects .
Cellular Effects
Salicylaldehyde, semicarbazone affects various types of cells and cellular processes. In cancer cells, it induces apoptosis, a programmed cell death mechanism, by disrupting mitochondrial function and generating reactive oxygen species . This compound also influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These effects contribute to its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of salicylaldehyde, semicarbazone involves its interaction with biomolecules at the cellular level. It binds to metal ions, forming complexes that can inhibit or activate enzymes . For example, its copper(II) complexes have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition leads to DNA damage and triggers apoptosis in cancer cells. Additionally, salicylaldehyde, semicarbazone can modulate gene expression by affecting transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of salicylaldehyde, semicarbazone change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods . Long-term studies have shown that its cytotoxic effects on cancer cells can persist, although the potency may decrease with time . In vitro and in vivo studies indicate that the compound maintains its biological activity for several days, making it suitable for short-term experimental applications .
Dosage Effects in Animal Models
The effects of salicylaldehyde, semicarbazone vary with different dosages in animal models. At low doses, it exhibits minimal toxicity and significant anticancer activity . At higher doses, toxic effects such as liver and kidney damage have been observed . The compound’s therapeutic window is relatively narrow, necessitating careful dosage optimization to balance efficacy and safety .
Metabolic Pathways
Salicylaldehyde, semicarbazone is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation reactions with glutathione and other cofactors . These metabolic processes can influence the compound’s bioavailability and toxicity. Additionally, salicylaldehyde, semicarbazone affects metabolic flux by altering the activity of key enzymes involved in cellular respiration and oxidative stress responses .
属性
IUPAC Name |
[(2-hydroxyphenyl)methylideneamino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-8(13)11-10-5-6-3-1-2-4-7(6)12/h1-5,12H,(H3,9,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXDQSKCOWSUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701306341 | |
| Record name | Salicylaldehyde, semicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3030-97-5 | |
| Record name | Salicylaldehyde, semicarbazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3030-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylaldehyde, semicarbazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701306341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-hydroxybenzaldehyde semicarbazone?
A1: The molecular formula of 2-hydroxybenzaldehyde semicarbazone is C8H9N3O2, and its molecular weight is 179.17 g/mol. []
Q2: What are the key spectroscopic characteristics of 2-hydroxybenzaldehyde semicarbazone?
A2: Infrared (IR) spectroscopy reveals crucial information about the functional groups present in 2-hydroxybenzaldehyde semicarbazone. Characteristic peaks include those corresponding to the phenol oxygen, hydrazine nitrogen, and the carbonyl group. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy provides insights into the compound's structure and dynamics. [, ]
Q3: How does the structure of 2-hydroxybenzaldehyde semicarbazone contribute to its stability in different environments?
A3: The presence of a hydrogen-bonded network, involving the hydroxyl and carbonyl groups, contributes to the stability of 2-hydroxybenzaldehyde semicarbazone. This network influences its melting point and behavior in various solvents. []
Q4: Are there any known compatibility issues of 2-hydroxybenzaldehyde semicarbazone with specific materials or solvents?
A4: While specific compatibility issues are not extensively documented in the provided research, it's essential to consider the potential reactivity of the compound's functional groups (e.g., phenol, semicarbazone) with certain materials or solvents.
Q5: Why is 2-hydroxybenzaldehyde semicarbazone often used as a ligand in metal complexes?
A5: 2-Hydroxybenzaldehyde semicarbazone acts as a versatile tridentate ligand, coordinating with metal ions through its phenolic oxygen, azomethine nitrogen, and carbonyl oxygen. This tridentate coordination mode enables the formation of stable metal complexes with various geometries. [, , , ]
Q6: What types of metal complexes have been synthesized using 2-hydroxybenzaldehyde semicarbazone?
A6: Researchers have successfully synthesized complexes of 2-hydroxybenzaldehyde semicarbazone with a wide range of transition metals, including but not limited to copper (II), nickel (II), cobalt (II), manganese (II), iron (III), rhodium (III), ruthenium (III), palladium (II), platinum (II), and vanadium (V). [, , , , , ]
Q7: What are the potential biological applications of 2-hydroxybenzaldehyde semicarbazone metal complexes?
A7: Studies have demonstrated that metal complexes of 2-hydroxybenzaldehyde semicarbazone exhibit diverse biological activities, including anticancer, antibacterial, anti-trypanosomal, and insulin-mimetic properties. [, , , , , , ]
Q8: How do the properties of the metal ion influence the activity of 2-hydroxybenzaldehyde semicarbazone complexes?
A8: The metal ion plays a crucial role in determining the overall activity of the complex. For instance, copper(II) complexes have shown promising anticancer activity attributed to their ability to induce apoptosis. [, ] Vanadium complexes have been investigated for their insulin-mimetic potential. []
Q9: What is the mechanism of action of 2-hydroxybenzaldehyde semicarbazone complexes in biological systems?
A9: The mechanism of action varies depending on the metal ion and the specific cellular target. Some copper(II) complexes have been shown to induce apoptosis in cancer cells, potentially through DNA interaction and reactive oxygen species (ROS) generation. [, ] Vanadium complexes may exert insulin-mimetic effects by mimicking the action of insulin in glucose uptake and metabolism. []
Q10: Can 2-hydroxybenzaldehyde semicarbazone and its metal complexes act as catalysts?
A10: Yes, both 2-hydroxybenzaldehyde semicarbazone and its metal complexes have demonstrated catalytic activity in various organic reactions. For instance, palladium and ruthenium complexes have been successfully employed as catalysts in C-C cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions. []
Q11: How does the structure of 2-hydroxybenzaldehyde semicarbazone facilitate its catalytic activity?
A11: The presence of multiple potential donor atoms in 2-hydroxybenzaldehyde semicarbazone allows it to coordinate with metal centers and stabilize reactive intermediates during catalytic cycles. []
Q12: Are there any examples of asymmetric catalysis using 2-hydroxybenzaldehyde semicarbazone complexes?
A12: While the provided research does not explicitly mention asymmetric catalysis, it is an area worth exploring given the potential for chiral induction by appropriately designed 2-hydroxybenzaldehyde semicarbazone complexes.
Q13: How has computational chemistry been employed in the study of 2-hydroxybenzaldehyde semicarbazone and its derivatives?
A13: Computational techniques like density functional theory (DFT) calculations have been instrumental in predicting the structural, electronic, and spectroscopic properties of 2-hydroxybenzaldehyde semicarbazone and its metal complexes. These calculations provide valuable insights into their stability, reactivity, and potential applications. [, ]
Q14: Have any QSAR (Quantitative Structure-Activity Relationship) studies been conducted on 2-hydroxybenzaldehyde semicarbazone derivatives?
A14: Yes, QSAR studies have been conducted to correlate the biological activity of 2-hydroxybenzaldehyde semicarbazone derivatives with their structural features. These studies aim to identify structural modifications that can enhance the desired activity and selectivity. []
Q15: Are there any formulation strategies to improve the stability, solubility, or bioavailability of 2-hydroxybenzaldehyde semicarbazone and its complexes?
A15: While specific formulation strategies are not extensively discussed in the research, common approaches include the use of suitable excipients, encapsulation techniques, and chemical modifications to enhance solubility and stability.
Q16: What analytical methods are commonly employed for the characterization and quantification of 2-hydroxybenzaldehyde semicarbazone and its complexes?
A16: Various analytical techniques are employed, including:
- Elemental analysis: Determination of the elemental composition of the compound or complex. [, ]
- Spectroscopic techniques: IR, UV-Vis, and NMR spectroscopy provide insights into the structure and electronic properties. [, , , ]
- X-ray diffraction: Single-crystal X-ray diffraction is used to determine the three-dimensional structure of crystalline compounds and complexes. [, , ]
- Electrochemical techniques: Cyclic voltammetry provides information about the redox behavior of the compounds and complexes. []
- Chromatographic techniques: High-performance liquid chromatography (HPLC) can be used for separation and quantification. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


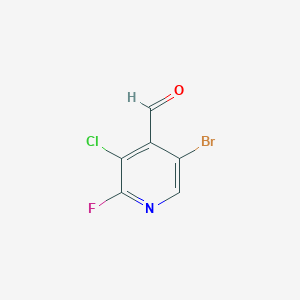
![Tert-Butyl 1-Ethyl-4-(Hydroxymethyl)-6,7-Dihydro-1H-[1,2,3]Triazolo[4,5-C]Pyridine-5(5H)-Carboxylate](/img/structure/B1450666.png)


